4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminopentanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol.
4-aminopentanol: Another precursor used in the synthesis.
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-3-14-11(6-7-13-14)9-12-10(2)5-4-8-15/h6-7,10,12,15H,3-5,8-9H2,1-2H3 |
InChI Key |
LHFQEBVCPSVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(C)CCCO |
Origin of Product |
United States |
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